2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol
Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group at the 8th position and a methyl group at the 2nd position. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of the compound 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
This compound interacts with its target, the c-Met kinase, by binding to its active site . This interaction results in the inhibition of the kinase’s activity, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The compound this compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to decreased cellular growth and migration .
Result of Action
As a result of its action on the c-Met kinase, this compound has been shown to have high antiproliferative activity . It inhibits the growth of various cancer cell lines in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to DNA, thereby influencing gene expression. Additionally, it has been shown to inhibit certain enzymes by binding to their active sites, which can lead to changes in metabolic pathways and cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-tumor activities. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo various biotransformation reactions, leading to the formation of metabolites that may have different biological activities. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for example, can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol typically involves the construction of the indole ring system followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-β-carboline: This compound is structurally similar but lacks the hydroxyl group at the 8th position.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a methyl group in specific positions allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-12-10(7-14)9-6-8(15)2-3-11(9)13-12/h2-3,6,13,15H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHRJVOENGKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208982 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64368-86-1 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64368-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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